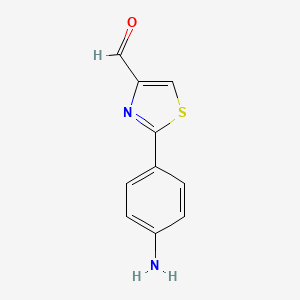
2-(4-Amino-phenyl)-thiazole-4-carbaldehyde
説明
2-(4-Amino-phenyl)-thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Amino-phenyl)-thiazole-4-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.
- Molecular Formula: C10H8N2OS
- Molecular Weight: 204.25 g/mol
- CAS Number: 55327-25-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring system is known to enhance the compound's reactivity and binding affinity due to its electron-withdrawing properties, which facilitate interactions with nucleophilic sites in biological systems .
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
2. Antitumor Activity
Studies indicate that this compound possesses promising anticancer properties. In vitro assays against various cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) have shown that it can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities are reported to be significantly lower than those of standard chemotherapeutic agents, suggesting that it may serve as a lead compound for further drug development .
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored, with findings suggesting that modifications to the thiazole ring can enhance efficacy. For instance, compounds structurally related to this compound have demonstrated effective seizure protection in animal models, indicating a potential role in treating epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Amino group at position 4 | Enhances binding affinity to targets |
| Thiazole ring | Critical for antimicrobial and anticancer activities |
| Aldehyde functionality | Important for reactivity and interaction with biological targets |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity .
- Antitumor Activity : In a study involving HepG2 cell lines, treatment with this compound resulted in an IC50 value of 15 µg/mL, significantly lower than doxorubicin's IC50 of 30 µg/mL, highlighting its potential as an effective anticancer agent .
- Anticonvulsant Testing : In animal models, the compound exhibited protective effects against picrotoxin-induced seizures with an effective dose (ED50) of 25 mg/kg, showcasing its potential utility in epilepsy treatment .
特性
IUPAC Name |
2-(4-aminophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVSSFOJSKMMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695898 | |
| Record name | 2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-25-8 | |
| Record name | 2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















